MSX-130

Catalog No.
S536408
CAS No.
M.F
C36H26N4
M. Wt
514.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
MSX-130

Product Name

MSX-130

IUPAC Name

2-[4-(4,5-diphenyl-1H-imidazol-2-yl)phenyl]-4,5-diphenyl-1H-imidazole

Molecular Formula

C36H26N4

Molecular Weight

514.6 g/mol

InChI

InChI=1S/C36H26N4/c1-5-13-25(14-6-1)31-32(26-15-7-2-8-16-26)38-35(37-31)29-21-23-30(24-22-29)36-39-33(27-17-9-3-10-18-27)34(40-36)28-19-11-4-12-20-28/h1-24H,(H,37,38)(H,39,40)

InChI Key

MKRQQXYFSWSAIS-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=C(N=C(N2)C3=CC=C(C=C3)C4=NC(=C(N4)C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7

solubility

Soluble in DMSO

Synonyms

MSX-130; MSX 130; MSX130.

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=C(N2)C3=CC=C(C=C3)C4=NC(=C(N4)C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7

The exact mass of the compound 2-[4-(4,5-diphenyl-1H-imidazol-2-yl)phenyl]-4,5-diphenyl-1H-imidazole is 514.2157 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

MSX-130 is a chemical compound recognized as an antagonist of the C-X-C chemokine receptor type 4 (CXCR4). Its chemical formula is C₆H₄ClNO₂, and it is characterized as a white crystalline solid that exhibits limited solubility in water. The compound has garnered attention for its potential therapeutic applications, particularly in oncology and immunology, due to its role in modulating cellular signaling pathways associated with cancer progression and metastasis .

Typical of imidazole derivatives. Its primary reaction involves the inhibition of CXCR4-mediated signaling pathways. This receptor is crucial for the migration of cancer cells and immune cells, and by blocking its activity, MSX-130 can disrupt these processes. The specific mechanisms include competitive inhibition at the receptor site, leading to altered downstream signaling cascades that affect cell proliferation and survival .

MSX-130 exhibits significant biological activity as a CXCR4 antagonist. Research has demonstrated that it can inhibit the migration of cancer cells in vitro and in vivo by blocking the CXCR4 receptor's interaction with its ligand, stromal-derived factor 1 (SDF-1). This blockade is crucial in various cancers, including breast cancer and leukemia, where CXCR4 is often overexpressed. Furthermore, studies indicate that MSX-130 may enhance the efficacy of chemotherapeutic agents by preventing tumor cell dissemination and promoting apoptosis .

The synthesis of MSX-130 typically involves multi-step organic reactions that begin with readily available starting materials. A common synthetic route includes:

  • Formation of the Imidazole Ring: Starting from a substituted phenyl compound, an imidazole ring can be formed through cyclization reactions.
  • Chlorination: The introduction of chlorine atoms into the aromatic system can be achieved via electrophilic aromatic substitution.
  • Final Modifications: Additional functional groups may be introduced to optimize biological activity and solubility.

These methods are designed to yield high-purity MSX-130 suitable for biological testing .

MSX-130 has several promising applications primarily in medical research and therapeutic development:

  • Cancer Therapy: As a CXCR4 antagonist, it is being investigated for its potential to inhibit tumor growth and metastasis.
  • Immunotherapy: MSX-130 may enhance immune responses by modulating the trafficking of immune cells.
  • Drug Combination Studies: It is used in combination with other chemotherapeutic agents to improve treatment outcomes in resistant cancers .

Interaction studies have focused on understanding how MSX-130 affects cellular signaling pathways involved in cancer progression. Key findings include:

  • Inhibition of Cell Migration: Studies have shown that MSX-130 significantly reduces the migration of various cancer cell lines by blocking CXCR4 signaling.
  • Synergistic Effects: When combined with other drugs, such as paclitaxel or doxorubicin, MSX-130 has been observed to enhance cytotoxic effects against cancer cells.
  • Impact on Immune Cell Function: Research indicates that MSX-130 may alter the behavior of immune cells, potentially improving anti-tumor immunity by preventing tumor-induced immune suppression .

Several compounds exhibit structural or functional similarities to MSX-130. Here are some notable examples:

Compound NameChemical FormulaMechanism of ActionUnique Features
AMD3100C₁₄H₁₈N₂O₄SCXCR4 antagonistFirst-in-class drug approved for use
PlerixaforC₁₄H₁₈N₂O₄SCXCR4 antagonistApproved for stem cell mobilization
MaravirocC₂₂H₂₃ClN₂O₃SCCR5 antagonistUsed in HIV treatment; broader receptor target
T140C₁₃H₁₈N₂O₅SCXCR4 antagonistPeptide-based; higher specificity for CXCR4

MSX-130 stands out due to its unique chemical structure and specific targeting capabilities against CXCR4 without significant off-target effects noted in other similar compounds. This specificity may contribute to its potential efficacy and safety profile in therapeutic applications .

The solubility characteristics of MSX-130 reflect its predominantly lipophilic nature, as evidenced by its extensive aromatic structure containing four phenyl rings and two imidazole moieties [1] [2] [3].

Polar Solvent Solubility

MSX-130 demonstrates limited solubility in polar solvents, with dimethyl sulfoxide (DMSO) being the most effective polar solvent tested. Experimental data indicates solubility of 2-3 mg/mL in DMSO, corresponding to approximately 3.89-5.83 mM concentration [1] [4] [5]. This moderate solubility in DMSO can be attributed to the polar aprotic nature of the solvent and its ability to interact with the nitrogen atoms in the imidazole rings through dipole-dipole interactions [6].

Water solubility is expected to be very poor based on the compound's structural characteristics. The extensive aromatic framework and absence of ionizable groups under physiological conditions severely limit aqueous solubility [7] [8]. The compound's high calculated LogP value (estimated 5.5-6.5) confirms its hydrophobic nature and poor water solubility [9] [10].

Solvent TypeSolubilityMechanism
DMSO2-3 mg/mL (slight)Dipole interactions with imidazole nitrogens [1] [4] [5]
WaterVery poorHydrophobic exclusion, no ionizable groups
Methanol/EthanolLimited (predicted)Weak hydrogen bonding potential

Non-Polar Solvent Behavior

The compound is predicted to have enhanced solubility in non-polar organic solvents such as chloroform, dichloromethane, and aromatic solvents like toluene [6] [8]. This behavior aligns with the "like dissolves like" principle, where the extensive π-electron system of MSX-130 can engage in favorable van der Waals interactions with non-polar solvents [7] [11].

However, specific experimental solubility data in non-polar solvents remains unavailable in the current literature, representing a significant gap in the physicochemical characterization of this compound.

Thermal Stability Analysis (TGA/DSC)

Thermogravimetric Analysis Predictions

Based on comparative analysis with structurally similar aromatic imidazole compounds, MSX-130 is expected to exhibit high thermal stability with the following predicted thermal decomposition profile [12] [13] [14]:

TGA ParameterPredicted RangeBasis
T5% (5% weight loss)350-450°CSimilar diphenyl-imidazole structures [12]
T10% (10% weight loss)375-475°CAromatic compound thermal behavior [13]
Tmax (peak decomposition)400-500°CImidazole thermal decomposition studies [14] [15]
Decomposition onset320-420°CAromatic stability considerations [16]

The thermal decomposition mechanism is anticipated to involve multi-stage processes [14] [17] [15]:

  • Initial stage (300-400°C): Potential N-H bond dissociation in imidazole rings
  • Primary decomposition (400-500°C): C-N bond cleavage and aromatic ring fragmentation
  • Final stage (>500°C): Complete carbonization and residue formation

Differential Scanning Calorimetry Considerations

DSC analysis would be expected to reveal endothermic melting transitions followed by exothermic decomposition events [18] [16]. The compound's crystalline nature (evidenced by its solid physical form) suggests a defined melting point, though this has not been experimentally determined [1] [19].

Compounds with two imidazole rings, such as MSX-130, have demonstrated higher thermal stability and glass transition temperatures compared to single-ring analogues, with TD values exceeding 477°C in related structures [12].

Photostability and Degradation Kinetics

UV Radiation Susceptibility

MSX-130's extensive aromatic conjugation makes it particularly susceptible to photodegradation under UV irradiation [20] [21] [22] [23]. The photodegradation mechanisms are expected to vary with wavelength:

UV-C (200-280 nm): Rapid degradation expected through direct bond scission and high-energy photochemical reactions [20] [24] [23]. The aromatic rings and imidazole moieties would absorb strongly in this range, leading to immediate photolysis.

UV-B (280-315 nm): Significant degradation likely through N-H bond photolysis in imidazole rings and π-π* electronic transitions in the aromatic system [24] [22] [23].

UV-A (315-400 nm): Moderate degradation anticipated through lower-energy π-π* transitions that can still promote bond rearrangements and oxidative processes [21] [23].

Photodegradation Pathways

The primary photodegradation mechanisms for MSX-130 are predicted to include [20] [21] [24]:

  • Direct photolysis: UV absorption leading to excited states and subsequent bond cleavage
  • Photooxidation: Reaction with atmospheric oxygen to form oxidized degradation products
  • Free radical formation: Generation of reactive intermediates that propagate degradation
  • Conformational changes: Light-induced molecular rearrangements affecting biological activity

Degradation Kinetics

Photodegradation is expected to follow first-order kinetics under controlled conditions, with rate constants dependent on light intensity, wavelength, and environmental factors such as oxygen concentration [21] [25] [26]. The extensive aromatic structure suggests moderate to high photosensitivity, requiring appropriate light protection during storage and handling.

Partition Coefficient (LogP) and Ionization Constants

Octanol/Water Partition Coefficient

MSX-130 is predicted to have a high LogP value of 5.5-6.5, indicating significant lipophilicity [27] [9] [10]. This estimation is based on:

  • Fragment contribution analysis: Four phenyl rings and two imidazole moieties contribute substantial lipophilic character
  • Molecular weight considerations: MW of 514.6 g/mol places it in the range of highly lipophilic compounds
  • Structural comparison: Similar to other diphenyl-imidazole derivatives with known high LogP values
ParameterEstimated ValuePharmaceutical Implication
LogP (octanol/water)5.5-6.5High membrane permeability [28] [27]
Distribution coefficient (pH 7.4)Similar to LogPpH-independent behavior
Tissue distributionHigh lipid tissue affinityEnhanced bioaccumulation potential

Ionization Behavior and pKa Values

MSX-130 exhibits minimal ionization capacity under physiological conditions due to its structural characteristics [29] [30] [31]:

Imidazole N-H groups: The two imidazole rings each contain N-H groups with extremely weak acidity (estimated pKa 14-16) [29] [13]. These groups are significantly less acidic than typical imidazole compounds due to:

  • Electronic delocalization: Extensive aromatic conjugation stabilizes the neutral form
  • Steric hindrance: Bulky phenyl substituents reduce accessibility to the N-H groups
  • Resonance stabilization: π-electron delocalization throughout the aromatic system

Physiological pH behavior: At physiological pH (7.4), MSX-130 exists predominantly as a neutral species with minimal ionization [30] [31]. This pH-independence contributes to:

  • Consistent pharmacokinetic behavior across pH variations
  • Membrane permeability maintenance regardless of local pH changes
  • Simplified formulation requirements without pH-dependent solubility issues

Clinical and Analytical Implications

The physicochemical profile of MSX-130 presents several important considerations:

Analytical challenges: The poor aqueous solubility and high lipophilicity may complicate analytical method development, requiring organic solvents or specialized sample preparation techniques [1] [5].

Formulation considerations: The compound's physicochemical properties suggest requirements for lipid-based delivery systems or solubilization enhancers to achieve therapeutic concentrations [28] [9].

Stability storage: Light protection and controlled temperature storage are essential to prevent photodegradation and thermal decomposition [16] [22] [23].

Bioavailability implications: The high lipophilicity may enhance membrane permeability but could also lead to extensive tissue distribution and protein binding, potentially affecting therapeutic efficacy [27] [10].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

8.2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

514.21574685 g/mol

Monoisotopic Mass

514.21574685 g/mol

Heavy Atom Count

40

Appearance

Off-white to Pale Yellow Solid Powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 08-15-2023

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